Bienvenue dans la boutique en ligne BenchChem!

ABTL-0812

PPAR binding affinity Ki value nuclear receptor agonism

ABTL-0812 is a first-in-class oral dual PPARα/γ agonist that triggers TRIB3-mediated Akt/mTORC1 inhibition and ER stress-driven cytotoxic autophagy—a mechanism not recapitulated by conventional PPAR agonists (thiazolidinediones, fibrates) or direct Akt/PI3K/mTOR inhibitors. Clinically validated: doubled overall survival in sqNSCLC (22.5 vs 12.3 months) combined with paclitaxel/carboplatin; improved ORR in endometrial cancer (66% vs 51%). FDA/EMA orphan-designated for neuroblastoma. Ideal for translational oncology, autophagy, and chemosensitization studies. For research use only.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 57818-44-7
Cat. No. B1662738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABTL-0812
CAS57818-44-7
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCC(C(=O)O)O
InChIInChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9-
InChIKeyAFDSETGKYZMEEA-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABTL-0812 (Ibrilatazar) Procurement Guide: First-in-Class Oral PPARα/γ Agonist for Autophagy-Mediated Cancer Therapy


ABTL-0812 (CAS 57818-44-7), also known as ibrilatazar or α-hydroxylinoleic acid, is a first-in-class, orally bioavailable small molecule that binds to and activates the nuclear receptors peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) [1]. This dual PPARα/γ agonism induces overexpression of Tribbles-3 pseudokinase (TRIB3), which inhibits the Akt/mTORC1 signaling axis and triggers robust endoplasmic reticulum (ER) stress-mediated cytotoxic autophagy, leading to selective cancer cell death [1]. As an experimental oncology agent in Phase 2b clinical development for pancreatic, endometrial, and squamous non-small cell lung cancers, ABTL-0812 is differentiated from conventional pathway inhibitors by its unique upstream mechanism that couples lipid nuclear receptor activation to autophagy induction [2].

ABTL-0812 Procurement Rationale: Why In-Class PPAR Agonists and PI3K/Akt/mTOR Inhibitors Cannot Be Substituted


Generic substitution of ABTL-0812 with other PPARα/γ agonists or PI3K/Akt/mTOR pathway inhibitors is not scientifically valid. While conventional PPAR agonists (e.g., thiazolidinediones like rosiglitazone, fibrates like pemafibrate) modulate metabolic gene transcription for diabetes or dyslipidemia, they do not trigger the PPARα/γ-TRIB3-Akt/mTORC1-ER stress-autophagy cascade that defines ABTL-0812's anticancer mechanism [1]. Similarly, direct Akt inhibitors (e.g., ipatasertib, capivasertib), mTOR inhibitors (e.g., everolimus, temsirolimus), or PI3K inhibitors (e.g., alpelisib) target downstream nodes in the pathway, bypassing the TRIB3-mediated upstream blockade and failing to induce the dual ER stress-autophagy response [1]. Furthermore, ABTL-0812 exhibits tumor-selective cytotoxicity, sparing non-malignant cells [2], a safety profile not recapitulated by most direct pathway inhibitors which often carry significant on-target toxicities. The quantitative evidence below substantiates why ABTL-0812 must be specified by exact CAS and vendor catalog number for research continuity.

ABTL-0812 Quantitative Evidence Guide: Head-to-Head Comparisons vs. PPAR Agonists and PI3K/Akt/mTOR Inhibitors


PPARα/γ Binding Affinity: ABTL-0812 vs. Classical PPAR Agonists

ABTL-0812 binds directly to both PPARα and PPARγ with inhibition constant (Ki) values of 7.1 µM and 4.7 µM, respectively [1]. In contrast, classical PPARγ agonists like rosiglitazone bind with nanomolar affinity (Ki ≈ 2-40 nM for PPARγ LBD) [2], but do not induce TRIB3 expression or the downstream ER stress-autophagy axis. The unique pharmacological consequence of ABTL-0812's micromolar PPAR binding is the selective induction of TRIB3 pseudokinase, a node absent in the signaling cascade of classical PPAR agonists.

PPAR binding affinity Ki value nuclear receptor agonism TRIB3 induction

Cytotoxicity and Selectivity: ABTL-0812 vs. mTOR Inhibitor Everolimus

ABTL-0812 reduces viability of various human cancer cell lines with IC50 values ranging from 20 to 60 µM [1]. Critically, ABTL-0812 demonstrates tumor-selective cytotoxicity: it kills endometrial cancer cells but does not affect the viability of healthy endometrial cells in preclinical models [2]. In contrast, the mTOR inhibitor everolimus (RAD001) exhibits IC50 values in the low nanomolar range (typically <10 nM) against cancer cells, but this high potency is associated with significant on-target toxicities including stomatitis, rash, metabolic dysfunction, and immunosuppression that limit its therapeutic window [3].

cancer cell viability IC50 tumor selectivity autophagy induction

Endometrial Cancer Clinical Efficacy: ABTL-0812 + Chemotherapy vs. Chemotherapy Alone

In the Phase 1/2 ENDOLUNG trial, the combination of ABTL-0812 with paclitaxel/carboplatin in patients with advanced/recurrent endometrial cancer demonstrated an overall response rate (ORR) of 65.8% (95% CI, 52.0%-78.9%), including a 13.2% complete response rate, with a median progression-free survival (PFS) of 9.8 months (95% CI, 6.6-10.6) [1] [2]. Compared to historical standard of care chemotherapy alone (paclitaxel/carboplatin), which has an ORR of approximately 51% and median PFS of 7.1 months [3], the addition of ABTL-0812 increased ORR by ~30% (from 51% to 66%) and extended PFS by 38% (from 7.1 to 9.8 months) [3].

endometrial cancer overall response rate progression-free survival phase 2 clinical trial

Squamous NSCLC Clinical Efficacy: Overall Survival Doubling with ABTL-0812

In the ENDOLUNG trial Part II, ABTL-0812 combined with paclitaxel/carboplatin in 40 patients with stage III/IV squamous non-small cell lung cancer (sqNSCLC) demonstrated a median overall survival (OS) of 22.5 months, compared to 12.3 months in historical best control (chemotherapy alone) [1]. This represents a 100% increase (doubling) in overall survival. Additionally, ORR increased from 32% with chemotherapy alone to 53% with the ABTL-0812 combination (>40% relative improvement), and PFS increased from 4.2 months to 6.2 months (44% relative improvement) [2].

squamous NSCLC overall survival phase 2 clinical trial lung cancer

Preclinical Efficacy: ABTL-0812 Tumor Growth Inhibition vs. Standard of Care

In preclinical xenograft models, ABTL-0812 reduced tumor volume similarly to or more than standards of care (SOC) in A549 lung adenocarcinoma and MiaPaCa-2 pancreatic carcinoma xenografts in mice [1]. A separate study reported that ABTL-0812 reduced tumor growth by 70% in lung cancer models [2]. Furthermore, in a 28-day rat toxicity study, ABTL-0812 demonstrated very low toxicity with a NOAEL (No Observed Adverse Effect Level) of 500 mg/kg, confirming oral bioavailability and pharmacokinetic linearity, suggesting a broad therapeutic window [1].

xenograft tumor growth inhibition preclinical efficacy pancreatic cancer lung cancer

Safety and Tolerability: ABTL-0812 FIH Trial vs. Other PI3K/Akt/mTOR Inhibitors

In the first-in-human (FIH) phase I/Ib dose-escalation trial of ABTL-0812 in 29 patients with advanced solid tumors, no maximum tolerated dose (MTD) was attained despite dosing up to 2000 mg twice daily, and the recommended phase 2 dose (RP2D) of 1300 mg three times daily was determined by PK/PD modeling rather than toxicity [1]. Most drug-related adverse events were limited to gastrointestinal grade I–II, and two cases of long-term (>1 year) stable disease were observed [1]. In contrast, other PI3K/Akt/mTOR pathway inhibitors (e.g., alpelisib, capivasertib, everolimus) typically exhibit dose-limiting toxicities including hyperglycemia, rash, stomatitis, and pneumonitis that frequently necessitate dose reductions or discontinuations [2].

first-in-human safety profile maximum tolerated dose phase 1 clinical trial

ABTL-0812 Optimal Application Scenarios for Preclinical and Clinical Oncology Research


Combination Therapy Studies in Endometrial Cancer

ABTL-0812 is optimally applied as an oral adjunct to paclitaxel/carboplatin chemotherapy in preclinical and clinical studies of advanced/recurrent endometrial cancer. The Phase 1/2 ENDOLUNG trial demonstrated that the addition of ABTL-0812 (1300 mg TID) increased ORR from 51% to 66% and extended median PFS from 7.1 to 9.8 months compared to chemotherapy alone [1]. Researchers should procure ABTL-0812 for studies designed to validate these findings and explore biomarker-driven patient selection strategies, particularly in PI3K pathway-altered tumors.

Squamous Non-Small Cell Lung Cancer (sqNSCLC) Research Programs

ABTL-0812 should be prioritized for procurement in sqNSCLC research programs due to the unprecedented doubling of overall survival (from 12.3 to 22.5 months) observed when combined with paclitaxel/carboplatin [1]. This magnitude of benefit in a difficult-to-treat histology with limited therapeutic options positions ABTL-0812 as a high-value compound for translational studies investigating mechanisms of autophagy-mediated chemosensitization and resistance reversal in squamous lung cancer.

Pancreatic Cancer Combination Regimen Development

ABTL-0812 is being evaluated in an international, double-blind, placebo-controlled Phase 2b trial in combination with FOLFIRINOX for first-line treatment of metastatic pancreatic cancer, with all 140 patients recruited [1]. Researchers developing novel combination regimens for pancreatic ductal adenocarcinoma (PDAC) should consider ABTL-0812 as a backbone autophagy-inducing agent that may synergize with both chemotherapy and immunotherapy, supported by preclinical data showing efficacy as a single agent and in combination with standard-of-care treatments in pancreatic cancer models [2].

Pediatric Neuroblastoma Preclinical Studies

ABTL-0812 has received Orphan Drug Designation for neuroblastoma from both the FDA and EMA [1]. Preclinical studies demonstrate that ABTL-0812 impairs neuroblastoma growth through ER stress-mediated autophagy and apoptosis, and potentiates the antitumor activity of chemotherapies such as irinotecan and differentiating agents like 13-cis-retinoic acid [2]. Researchers focused on high-risk or relapsed pediatric neuroblastoma should procure ABTL-0812 for in vivo xenograft studies evaluating combination strategies aimed at overcoming therapy resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABTL-0812

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.